The synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes:
This method emphasizes control over reaction conditions to achieve high yield and purity .
Industrial synthesis mirrors laboratory methods but is scaled for larger quantities. Key parameters include:
The molecular structure of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine features a fused ring system that includes a pyrrole and pyrimidine moiety. The presence of halogen substituents (chlorine and iodine) significantly affects its electronic properties and reactivity.
The unique halogen substitution pattern enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry .
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions:
These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals .
While specific mechanisms for 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine are not extensively documented, it is known to be used in the manufacture of Tofacitinib citrate, a drug that inhibits Janus kinases involved in inflammatory processes. The compound's ability to interact with specific enzymes and receptors underlies its utility in medicinal chemistry .
The physical and chemical properties of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine include:
These properties are essential for its application in various chemical reactions and formulations .
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several significant applications:
The versatility of this compound makes it an important tool in both research and industrial applications within the pharmaceutical sector .
The pyrrolo[2,3-d]pyrimidine scaffold is a nitrogen-rich bicyclic heterocycle formed by fusion of pyrrole and pyrimidine rings. This architecture confers exceptional versatility in drug design due to its planar geometry, which facilitates π-stacking interactions with biological targets, and its capacity for regioselective functionalization at multiple positions (C-4, C-5, C-7, and N-7). The electron-deficient pyrimidine ring enhances electrophilic character at C-4 and C-6 positions, making them prime sites for nucleophilic substitution, while the pyrrole nitrogen (N-7) can serve as a hydrogen bond donor or be alkylated to modulate physicochemical properties [3]. For 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, the presence of halogens at C-4 and C-5 creates a doubly activated system for sequential cross-coupling reactions, enabling the synthesis of complex pharmacophores [8].
Table 1: Core Structural Attributes of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Property | Value/Descriptor | Scientific Implication |
---|---|---|
Molecular Formula | C₆H₃ClIN₃ | High heteroatom density for target interactions |
Molecular Weight | 279.47 g/mol | Optimal for drug-like properties |
CAS Registry Number | 123148-78-7 | Unique chemical identifier |
Key Functionalization Sites | C-4 (Cl), C-5 (I), N-7 | Enables sequential derivatization strategies |
Solid-State Characteristics | Crystalline powder | Favorable for purification and characterization |
The scaffold’s bioisosteric relationship with purines allows it to mimic adenosine or guanine in kinase interactions, explaining its prominence in kinase inhibitor development [3]. Crystallographic analyses confirm that halogen substitutions at C-4 and C-5 significantly alter electron distribution, enhancing hydrogen-bond acceptor capacity at N-1 and N-3 while increasing electrophilicity at C-6 [9].
Halogen atoms at C-4 and C-5 serve distinct yet complementary roles in tuning reactivity and biological interactions. The chlorine at C-4 functions as a superior leaving group due to its lower bond dissociation energy compared to iodine, enabling nucleophilic displacement by amines under mild conditions. Conversely, the iodine at C-5 acts as a pivotal site for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) due to its polarizability and favorable oxidative addition kinetics [8]. This dual functionality permits orthogonal synthetic routes: chlorine displacement prior to iodine coupling prevents unwanted polymerization or byproduct formation.
Table 2: Comparative Roles of Halogens in 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Halogen | Position | Key Functions | Representative Reaction |
---|---|---|---|
Chlorine | C-4 | • Electrophilic activation for nucleophilic substitution • Hydrogen-bond enhancement | Acid-catalyzed amination with anilines |
Iodine | C-5 | • Cross-coupling via Pd-catalysis • Steric bulk modulation | Suzuki-Miyaura coupling with boronic acids |
Acid-promoted amination exemplifies halogen synergy: hydrochloric acid (0.1–1.0 equivalents) protonates the pyrimidine nitrogen, enhancing C-4 electrophilicity for aniline attack while minimizing competing solvolysis. Reactions in water achieve >98% conversion within 6 hours at 80°C, outperforming alcoholic solvents . Notably, electron-withdrawing groups on anilines (e.g., 4-fluorine, 4-ethoxy) accelerate amination by 10–15% compared to unsubstituted aniline due to reduced nucleophile basicity, which mitigates protonation by in situ-generated hydrochloric acid .
This scaffold serves as a cornerstone for kinase inhibitors targeting oncological and inflammatory pathways. Its halogenated derivatives enable rapid generation of combinatorial libraries for structure-activity relationship studies. Notable applications include:
Table 3: Clinical and Preclinical Candidates Derived from 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Therapeutic Area | Target | Derivative Structure | Development Status | Key Advantage |
---|---|---|---|---|
Dermatology | JAK1-3 | Delgocitinib (spirocyclic analog) | Approved (Japan) | First topical JAK inhibitor for dermatitis |
Oncology | PDK1/PI3K | 4-(3-Trifluoromethylphenyl)amino derivatives | Preclinical | Selective PI3K-pathway blockade |
Autoimmunity | TYK2 | 5-Aryl coupled via Suzuki reaction | Lead optimization | Reduced off-target effects vs. JAK1-3 |
Market analysis underscores its commercial relevance: The 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine market was valued at $15 million in 2026 and is projected to reach $25 million by 2033, growing at 5.5% CAGR [4]. This growth is fueled by rising demand for kinase inhibitors in precision oncology, with >65% of synthesized material meeting >98% purity standards required for pharmaceutical applications [4]. North America dominates consumption (35% market share), though Asia-Pacific exhibits the fastest growth due to expanding R&D infrastructure [4].
Synthetic innovations continue to broaden applicability: Water-based amination reduces solvent waste by 85–90%, while improved cyclization methods achieve 91% yield for the core scaffold [9] . These advances position 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as an enduring building block in next-generation therapeutics.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7